Tert-butyl 1h-indol-5-ylcarbamate
Overview
Description
Tert-butyl 1h-indol-5-ylcarbamate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1h-indol-5-ylcarbamate can be synthesized through the reaction of 5-aminoindole with di-tert-butyldicarbonate in ethyl acetate at ambient temperature for 24 hours . The reaction is then quenched with water to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1h-indol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethyl acetate or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Tert-butyl 1h-indol-5-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1h-indol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in biological systems, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with significant biological activity.
Tert-butyl carbamate: A simpler carbamate compound used in various chemical syntheses.
Uniqueness
Tert-butyl 1h-indol-5-ylcarbamate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability compared to other indole derivatives.
Biological Activity
Tert-butyl 1H-indol-5-ylcarbamate, a compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound is primarily studied for its antiviral , anticancer , and antimicrobial properties. The indole moiety present in this compound is known to interact with various biological targets, influencing several biochemical pathways.
The mechanism by which this compound exerts its effects involves:
- Binding to Receptors : The indole ring can engage with various receptors, modulating their activity.
- Enzyme Interaction : It may inhibit or activate enzymes involved in critical metabolic pathways.
- Cellular Processes : The compound is believed to influence cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indole compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Properties
Indole derivatives are frequently investigated for their anticancer potential. A study highlighted the ability of certain indole derivatives to induce apoptosis in various cancer cell lines. These compounds often function through the modulation of signaling pathways associated with cell proliferation and survival. The specific role of this compound in these pathways requires further investigation but is promising based on related compounds.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Tert-butyl (1H-indol-3-yl)methylcarbamate | Antimicrobial, Anticancer | Different substitution pattern affecting reactivity |
Tert-butyl carbamate | General synthesis utility | Simpler structure, less biological specificity |
Indole-3-carbinol | Anticancer | Well-studied with established mechanisms |
This compound's unique substitution pattern on the indole ring may influence its pharmacological properties compared to these similar compounds.
Synthesis and Applications
This compound can be synthesized through the reaction of 5-aminoindole with di-tert-butyldicarbonate under controlled conditions . This synthesis route highlights its utility as an intermediate in the development of more complex biologically active molecules.
Properties
IUPAC Name |
tert-butyl N-(1H-indol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLKMYJBZYCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466557 | |
Record name | 5-N-Boc-amino-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184031-16-1 | |
Record name | 5-N-Boc-amino-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 184031-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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